molecular formula C18H16O B1361212 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one CAS No. 1470-04-8

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one

Cat. No. B1361212
CAS RN: 1470-04-8
M. Wt: 248.3 g/mol
InChI Key: YVGXWBAAHRAVFX-UHFFFAOYSA-N
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Description

“5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one” is a chemical compound with the empirical formula C18H16O . It has a molecular weight of 248.32 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (+)-Benz[a]anthracene 10,11-oxide has been obtained in optically pure form by a four-step synthesis from (–)- trans - (10R,11 R )-10-bromo-11- (menthyloxyacetoxy)-8,9,10,11-tetrahydrobenz [ a ]anthracene .


Molecular Structure Analysis

The molecular structure of “5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one” can be represented by the SMILES string O=C1CCCc2cc3CCc4ccccc4-c3cc12 .

Scientific Research Applications

Pyrolysis Mechanisms

  • The flow-vacuum pyrolyses of various dibenzocycloalkanones, closely related to 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one, provide insights into pyrolysis mechanisms. These studies highlight the formation of anthracene and anthrone as key products, contributing to our understanding of chemical transformations under high temperature conditions (Banciu et al., 2001).

Synthesis and Stereochemistry

  • Research into the synthesis and stereochemistry of derivatives of benz[a]anthracene, which includes compounds like 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one, elucidates the importance of stereochemical configurations in chemical synthesis and analysis (Boyd et al., 1981).

Metabolite Profiling

  • Studies on the metabolite profile of benz[a]anthracene in rat liver microsomes provide valuable data for understanding the metabolic pathways and potential biotransformation of compounds like 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one (Jacob et al., 1981).

Metabolite Synthesis

  • The synthesis of chiral arene oxide metabolites of benz[a]anthracene, closely related to 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one, sheds light on the creation of optically pure forms of these compounds. This research is crucial for the development of specific, targeted chemical agents (Boyd et al., 1981).

Diarene Oxides Synthesis

  • The synthesis of diarene oxides, including derivatives of benz[a]anthracene, demonstrates the capability to produce complex, multi-ring structures, integral to a variety of chemical and pharmaceutical applications (Agarwal et al., 1990).

Glutathione Conjugation

  • Research on the conjugation of glutathione with metabolites of benz[a]anthracene, such as 5,6-dihydro-5,6-dihydroxybenz[a]anthracene and 8,9-dihydro-8,9-dihydroxybenz[a]anthracene, provides a deeper understanding of biochemical detoxification pathways that may involve similar compounds (Keysell et al., 1975).

Crystal Structure Analysis

  • The study of the crystal structure of related compounds offers insights into the molecular geometry and electronic properties of these molecules, which are crucial for material science and pharmaceutical applications (Zhu et al., 2009).

Enzymatic Induction Studies

  • Investigations into the effect of polycyclic aromatic hydrocarbons on the enzymatic metabolism of benz[a]anthracene reveal how environmental compounds can influence metabolic pathways, relevant to compounds like 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one (Schmoldt et al., 1981).

properties

IUPAC Name

6,8,9,10-tetrahydro-5H-benzo[a]anthracen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,10-11H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGXWBAAHRAVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)C4=CC=CC=C4CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347219
Record name 5,8,9,10-Tetrahydrotetraphen-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one

CAS RN

1470-04-8
Record name 5,8,9,10-Tetrahydrotetraphen-11(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Liu, MA Ferry, RR Davison, CJ Glover… - Industrial & …, 1998 - ACS Publications
Ten asphalts, including seven Strategic Highway Research Program (SHRP) asphalts and three Texas asphalts, plus naphthene and polar aromatic Corbett fractions for five of the …
Number of citations: 119 pubs.acs.org
K Hayakawa, K Bekki, M Yoshita… - Journal of Health …, 2011 - jstage.jst.go.jp
Estrogenic and antiestrogenic activities of 19 quinoid polycyclic aromatic hydrocarbons (PAHQs) and 9 ketone PAHs were evaluated by the yeast two-hybrid assay using yeast cells …
Number of citations: 24 www.jstage.jst.go.jp
R Bharadwaj, J Haloi, S Medhi - South African Journal of Botany, 2019 - Elsevier
Skin cancer is among one of most the commonly occurring type of cancers in humans and usually caused by high exposure to ultraviolet radiation. The extract from different parts of the …
Number of citations: 15 www.sciencedirect.com
DS Tong, YM Zheng, WH Yu, LM Wu, CH Zhou - Applied clay science, 2014 - Elsevier
A series of acid-activated montmorillonite were prepared and evaluated as catalysts for the catalytic cracking of rosin. All the samples were characterized by X-ray diffraction (XRD), …
Number of citations: 30 www.sciencedirect.com

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